molecular formula C4H4NNaO6S B1682519 N-Hydroxysulfosuccinimide sodium salt CAS No. 106627-54-7

N-Hydroxysulfosuccinimide sodium salt

Cat. No.: B1682519
CAS No.: 106627-54-7
M. Wt: 217.13 g/mol
InChI Key: RPENMORRBUTCPR-UHFFFAOYSA-M
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Description

N-Hydroxysulfosuccinimide sodium salt is a water-soluble sulfonated analog of N-Hydroxysuccinimide. It is widely used in bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides. This compound is known for its ability to activate carboxylic acids to form more reactive succinimidyl esters, which are essential for coupling, biotinylation, and conjugation with fluorophores .

Mechanism of Action

Target of Action

N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS) is primarily targeted at carboxyl groups . It is used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .

Mode of Action

Sulfo-NHS, in the presence of a cross-linking reagent like carbodiimide or EDAC, converts carboxyl groups to amine-reactive sulfo-NHS esters . The cross-linker converts the carboxylic acid to an unstable o-acylisourea intermediate, which then reacts with the primary amine of sulfo-NHS to produce the stable product .

Biochemical Pathways

The biochemical pathway primarily involves the conversion of carboxyl groups to amine-reactive sulfo-NHS esters. This conversion is facilitated by a cross-linking reagent, which transforms the carboxylic acid into an unstable o-acylisourea intermediate. This intermediate then reacts with the primary amine of sulfo-NHS to yield a stable product .

Pharmacokinetics

Its water-soluble nature suggests that it may have good bioavailability .

Result of Action

The result of the action of Sulfo-NHS is the formation of hydrophilic N-hydroxysulfosuccinimide active esters . These esters are useful in various applications, including protein labeling, surface activation, and peptide synthesis .

Action Environment

Sulfo-NHS is sensitive to air moisture and water traces in solvents . Therefore, it is recommended to store it under dry conditions . The hydrolysis of NHS esters is a frequent reason for suboptimal conjugation results or even a complete failure of the respective derivatization reactions . Therefore, quality control of new batches of chemicals or the test of already opened vials of NHS esters is highly recommendable .

Biochemical Analysis

Biochemical Properties

N-Hydroxysulfosuccinimide sodium salt can undergo a coupling reaction with carboxylic acids in the presence of carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form hydrophilic N-hydroxysulfosuccinimide active esters . These esters are useful in protein cross-linking experiments, where they interact with enzymes and proteins to form stable covalent bonds .

Cellular Effects

While specific cellular effects of this compound are not widely reported, its active esters are known to play a significant role in cellular processes. They are involved in the activation of carboxylic acids to the more reactive succinimidyl esters for coupling, biotinylation, and conjugation with fluorophores . These processes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves the conversion of carboxyl groups to primary amine-reactive sulfo-NHS esters . This conversion occurs in the presence of a cross-linking reagent like carbodiimide or EDAC . The cross-linker converts the carboxylic acid to an unstable o-acylisourea intermediate, which then reacts with the primary amine of sulfo-NHS to produce the stable product .

Temporal Effects in Laboratory Settings

This compound is relatively stable and can be stored for months under dry conditions . It is sensitive to air moisture and water traces in solvents . Therefore, the quantification of this compound would be a very helpful approach to identify reagent impurities or degradation of stored NHS esters .

Metabolic Pathways

It is known to play a role in the activation of carboxylic acids to the more reactive succinimidyl esters for coupling, biotinylation, and conjugation with fluorophores .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxysulfosuccinimide sodium salt is typically synthesized by reacting N-Hydroxysuccinimide with a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonated product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactions followed by purification steps to isolate the pure compound. The process includes the use of advanced techniques such as crystallization and chromatography to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxysulfosuccinimide sodium salt primarily undergoes substitution reactions, particularly nucleophilic substitution, where it reacts with carboxylic acids to form active esters. These esters are highly reactive and can further participate in various coupling reactions .

Common Reagents and Conditions

The most common reagents used with this compound include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reactions are typically carried out in aqueous or organic solvents under mild conditions to prevent hydrolysis and degradation of the active esters .

Major Products Formed

The major products formed from reactions involving this compound are hydrophilic active esters, which are used in protein cross-linking and other bioconjugation applications .

Comparison with Similar Compounds

Properties

IUPAC Name

sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO6S.Na/c6-3-1-2(12(9,10)11)4(7)5(3)8;/h2,8H,1H2,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPENMORRBUTCPR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393267
Record name N-Hydroxysulfosuccinimide sodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106627-54-7
Record name N-Hydroxysulfosuccinimide sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Hydroxysulfosuccinimide Sodium Salt
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Synthesis routes and methods

Procedure details

Recombinant rat PDGF-AA was purchased from R&D Systems (Minneapolis, Minn., USA) and dissolved in 4 mM HCl with 10% 1,2-propanediol at a concentration of 400 μg/ml (40 μg/100 μl). The water-soluble carboimide, 1-ethyl-3-(3-dimethylaminopropyl) carboimide hydrochloride (EDC, 50 μl; Sigma-Aldrich) and N-Hydroxysulfosuccinimide (sulfo-NHS, 50 μl; Pierce) in 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 1 M NaCl, pH 6 (reaction buffer) were added to the PDGF-AA solution to obtain a final concentration of 11 mM EDC and 12 mM sulfo-NHS. After mixing and reacting the above reagents at room temperature for 15 min, Alexa Fluor 350 hydrazide sodium salt (5 mM) in dimethyl sulfoxide (DMSO) and 4-(4-N-maleimidophenyl) butyric acid hydrazide (MPBH, 7 mM) in 0.1 M sodium acetate pH 5.5 (200 μl) were added to the PDGF-AA for 75 min at room temperature. After adding 20 mM HCl (80 μl), the modified PDGF-AA (MI-PDGF-AA) was purified with AKTA-FPLC (Amersham Pharmacia) using Sephadex G-25 (Sigma-Aldrich) column (10×200 mm) (Amersham Pharmacia) equilibrated in 4 mM HCl pH 2.3, 150 mM NaCl, 5% propanediol. Elution of MI-PDGF-AA was monitored at 280 nm using UV-Vis monitor (UPC-900 Pharmacia Biotech) equipped on the FPLC. Fluorescently tagged MI-PDGF-AA was confirmed by measuring fluorescent emission at 445 nm on a fluorescence plate reader (345 nm excitation, Molecular Device). The concentration of MI-PDGF-AA was determined using the PDGF-AA enzyme-linked immunosorbent assay (ELISA; R&D Systems). Assays were performed according to the manufacturer's instructions. The yield of MI-PDGF-AA was determined to be 30.4 μg (7.6 μg/ml), yielding 76% recovery. To confirm the conjugation of MPBH to PDGF-AA, the reaction described above, excluding the addition of Alexa Fluor 350 was performed. The molecular weight of conjugated PDGF-AA-MPBH was determined using MALDI-TOF.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of N-Hydroxysulfosuccinimide sodium salt in scientific research?

A1: this compound (Sulfo-NHS) is a crucial reagent for forming amide bonds between carboxylic acids and amines in aqueous solutions [, , , , ]. This makes it an invaluable tool for bioconjugation reactions, especially in preparing Sulfo-NHS esters and attaching biomolecules like antibodies to surfaces [, , ].

Q2: How can the solubility issue of this compound in organic solvents be addressed?

A3: A recent study [] demonstrated that using 15-crown-5 to complex the sodium cation of this compound enhances its solubility in organic solvents. This "crowned" Sulfo-NHS ester is still water-soluble and effectively facilitates bioconjugation reactions between protein amine groups and hydrophobic carboxylic acids.

Q3: Can this compound be used to modify nanomaterials for specific applications?

A4: Yes, this compound plays a critical role in surface modification for diverse applications. For instance, it facilitates the covalent attachment of Jeffamine to carboxylated nanocellulose particles, creating a composite material capable of adsorbing contaminants from water []. It's also used in attaching antibodies to magnetic nanoparticles for targeted drug delivery systems [].

Q4: Are there any examples of this compound being used in developing diagnostic tools?

A5: Yes, researchers have utilized this compound in constructing sensitive immunoassays. One example involves modifying magnetic beads with Sulfo-NHS to enable stable peptide bond formation with antibodies, which are then used to capture and detect human epididymis protein 4, a potential biomarker for ovarian cancer [].

Q5: How is this compound utilized in the development of drug delivery systems?

A6: this compound enables the conjugation of therapeutic molecules to carriers for targeted delivery. In one study [], it facilitated the covalent attachment of a self-assembling peptide to mesoporous silica nanoparticles. This peptide, designed to release cargo at elevated temperatures, allows for magnetically controlled drug release, enhancing treatment efficacy while minimizing damage to healthy tissues.

Q6: What analytical techniques are employed to characterize and assess the quality of this compound conjugates?

A7: Various analytical methods are employed to characterize this compound conjugates. These include Fourier transform infrared (FTIR) spectroscopy [, ], X-ray diffraction (XRD) [], conductometric titration [], and CHN elemental analysis [], which provide insights into the chemical composition, structure, and properties of the modified materials.

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